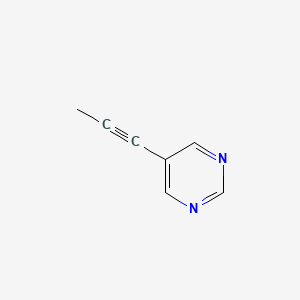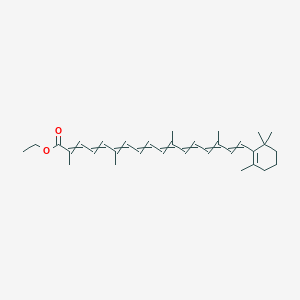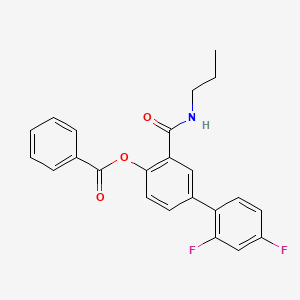
5-(1-Propyn-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Propyn-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propyn-1-yl)pyrimidine can be achieved through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents such as tetrahydrofuran or dimethylformamide.
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative of pyrimidine with a halogenated alkyne in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an aqueous-organic solvent mixture.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1-Propyn-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas can be used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
5-(1-Propyn-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1-Propyn-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrimidine ring can also form hydrogen bonds and π-π interactions with nucleic acids and proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
5-Ethynylpyrimidine: Similar structure with an ethynyl group instead of a propynyl group.
5-Methylpyrimidine: Similar structure with a methyl group instead of a propynyl group.
5-Phenylpyrimidine: Similar structure with a phenyl group instead of a propynyl group.
Uniqueness: 5-(1-Propyn-1-yl)pyrimidine is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activity. The propynyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its structural similarity to nucleosides makes it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C7H6N2 |
|---|---|
Poids moléculaire |
118.14 g/mol |
Nom IUPAC |
5-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-3-7-4-8-6-9-5-7/h4-6H,1H3 |
Clé InChI |
LMEHJKJEPRYEEB-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122912.png)

![N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14122927.png)

![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14122929.png)



![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)




